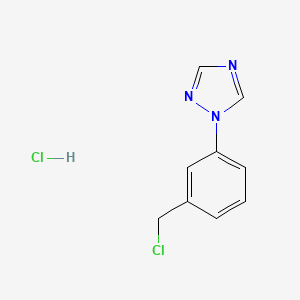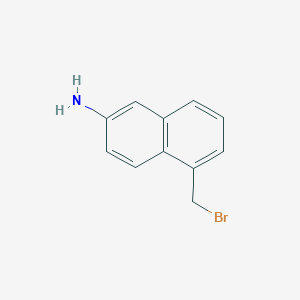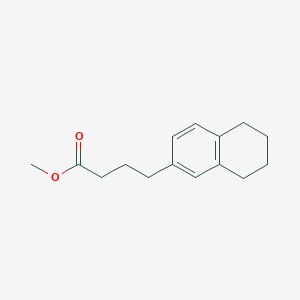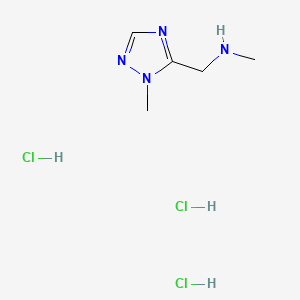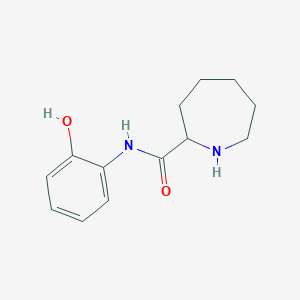
(S)-Methyl 2-(1,3-dioxoisoindolin-2-yl)propanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-Methyl 2-(1,3-dioxoisoindolin-2-yl)propanoate is a chiral compound characterized by the presence of an isoindoline-1,3-dione moiety. This compound is of significant interest due to its potential applications in various fields, including pharmaceuticals and organic synthesis. The compound’s structure features a propanoate ester linked to an isoindoline-1,3-dione core, which imparts unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (S)-Methyl 2-(1,3-dioxoisoindolin-2-yl)propanoate typically involves the condensation of an aromatic primary amine with a maleic anhydride derivative. This reaction forms the isoindoline-1,3-dione scaffold, which is then esterified with methanol to yield the final product. The reaction conditions often include the use of a suitable solvent, such as dichloromethane, and a catalyst, such as p-toluenesulfonic acid, to facilitate the esterification process .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of green chemistry principles, such as solventless conditions and recyclable catalysts, is also being explored to enhance the sustainability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions: (S)-Methyl 2-(1,3-dioxoisoindolin-2-yl)propanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the isoindoline-1,3-dione moiety to isoindoline derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the isoindoline ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products: The major products formed from these reactions include substituted isoindoline derivatives, carboxylic acids, and various functionalized esters .
Applications De Recherche Scientifique
(S)-Methyl 2-(1,3-dioxoisoindolin-2-yl)propanoate has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and heterocycles.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound is utilized in the production of polymers, dyes, and agrochemicals
Mécanisme D'action
The mechanism of action of (S)-Methyl 2-(1,3-dioxoisoindolin-2-yl)propanoate involves its interaction with specific molecular targets, such as enzymes and receptors. The isoindoline-1,3-dione moiety can form hydrogen bonds and hydrophobic interactions with active sites, leading to inhibition or modulation of enzyme activity. This interaction can affect various biochemical pathways, making the compound a valuable tool in medicinal chemistry .
Comparaison Avec Des Composés Similaires
Isoindoline-1,3-dione: A closely related compound with similar structural features but lacking the ester group.
N-Substituted isoindoline-1,3-diones: These compounds have different substituents on the nitrogen atom, leading to varied chemical properties and applications.
Uniqueness: (S)-Methyl 2-(1,3-dioxoisoindolin-2-yl)propanoate is unique due to its chiral nature and the presence of both an ester and an isoindoline-1,3-dione moiety. This combination imparts distinct reactivity and potential for diverse applications in various fields .
Propriétés
Formule moléculaire |
C12H11NO4 |
|---|---|
Poids moléculaire |
233.22 g/mol |
Nom IUPAC |
methyl (2S)-2-(1,3-dioxoisoindol-2-yl)propanoate |
InChI |
InChI=1S/C12H11NO4/c1-7(12(16)17-2)13-10(14)8-5-3-4-6-9(8)11(13)15/h3-7H,1-2H3/t7-/m0/s1 |
Clé InChI |
NNHVWQRYVXVZLH-ZETCQYMHSA-N |
SMILES isomérique |
C[C@@H](C(=O)OC)N1C(=O)C2=CC=CC=C2C1=O |
SMILES canonique |
CC(C(=O)OC)N1C(=O)C2=CC=CC=C2C1=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[4-Amino-1-(tetrahydrofuran-3-yl)-1H-pyrazolo[3,4-b]pyridin-3-yl]methanol](/img/structure/B11877714.png)


